Cas no 83877-99-0 (1,4:5,8-Dimethanotriphenylene-10-carboxylicacid,1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-,magnesium salt (9CI))

1,4:5,8-Dimethanotriphenylene-10-carboxylicacid,1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-,magnesium salt (9CI) structure
83877-99-0 structure
Product name:1,4:5,8-Dimethanotriphenylene-10-carboxylicacid,1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-,magnesium salt (9CI)
CAS No:83877-99-0
MF:2[C21H6NO4Cl12-].Mg+2
MW:1547.73028
CID:729679
PubChem ID:2724006

1,4:5,8-Dimethanotriphenylene-10-carboxylicacid,1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-,magnesium salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,4:5,8-Dimethanotriphenylene-10-carboxylicacid,1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-,magnesium salt (9CI)
    • 1,4:5,8-Dimethanotriphenylene-10-carboxylicacid,1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-ni
    • 3-Nitro-2-naphthoicacid,magnesiumsalt-bis(hexachlorocyclopentadiene)adduct,tech.100GR
    • AC1MC426
    • 3-Nitro-2-naphthoic acid, magnesium salt-bis(hexachlorocyclopentadiene) adduct, tech.
    • EINECS 281-165-8
    • Magnesium bis(1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-1,4:5,8-dimethanotriphenylene-10-carboxylate)
    • Magnesium bis(1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-11-nitro-1,4,4a,4b,5,8,8a,12b-octahydro-1,4:5,8-dimethanotriphenylene-10-carboxylate)
    • DTXSID501004004
    • NS00060998
    • 83877-99-0
    • Magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate
    • Inchi: InChI=1S/2C21H7Cl12NO4.Mg/c2*22-11-13(24)18(28)9-7(16(11,26)20(18,30)31)3-1-5(15(35)36)6(34(37)38)2-4(3)8-10(9)19(29)14(25)12(23)17(8,27)21(19,32)33;/h2*1-2,7-10H,(H,35,36);/q;;+2/p-2
    • InChI Key: ULAGDSKEGOQEPP-UHFFFAOYSA-L
    • SMILES: C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.C1=C2C3C(C4C(C2=CC(=C1C(=O)[O-])[N+](=O)[O-])C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl.[Mg+2]

Computed Properties

  • Exact Mass: 1535.30000
  • Monoisotopic Mass: 1535.296872g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 77
  • Rotatable Bond Count: 0
  • Complexity: 1280
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 16
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 172Ų
  • Surface Charge: 0
  • XLogP3: nothing
  • Tautomer Count: 6

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 231 °C
  • PSA: 171.90000
  • LogP: 17.17140
  • Solubility: Not available

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